{N-[(2,4-dimethoxyphenyl)methyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanamido}acetic acid
Description
This compound is a specialized amino acid derivative featuring a 2,4-dimethoxyphenylmethyl group, an Fmoc (9H-fluoren-9-ylmethoxycarbonyl) protecting group, a propanamido linker, and an acetic acid terminus. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) for temporary amine protection, while the dimethoxyphenyl moiety may enhance solubility or influence stereoelectronic properties. The acetic acid group facilitates conjugation or further functionalization.
Properties
Molecular Formula |
C29H30N2O7 |
|---|---|
Molecular Weight |
518.6 g/mol |
IUPAC Name |
2-[(2,4-dimethoxyphenyl)methyl-[2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]acetic acid |
InChI |
InChI=1S/C29H30N2O7/c1-18(28(34)31(16-27(32)33)15-19-12-13-20(36-2)14-26(19)37-3)30-29(35)38-17-25-23-10-6-4-8-21(23)22-9-5-7-11-24(22)25/h4-14,18,25H,15-17H2,1-3H3,(H,30,35)(H,32,33) |
InChI Key |
AWDFPJNCCCPIHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N(CC1=C(C=C(C=C1)OC)OC)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Key Intermediates
Core Building Blocks
The compound is constructed from three primary components:
- Fmoc-protected amino acid backbone : The 2-aminopropanamide moiety is introduced via Fmoc-OSu activation, ensuring α-amine protection during subsequent reactions.
- 2,4-Dimethoxybenzyl (Dmb) group : Derived from 2,4-dimethoxybenzaldehyde, this group is attached via reductive amination or nucleophilic substitution.
- Acetic acid linker : Incorporated through esterification or amide coupling, often using carbodiimide-based reagents.
Stepwise Synthesis
Step 1: Introduction of the Dmb Group
A Friedel-Crafts acylation is employed to functionalize the aromatic ring. For example, 1,3-dimethoxybenzene reacts with acyl chloride intermediates in the presence of AlCl₃ (1.1 equiv) in dichloromethane (DCM), achieving yields >85%. Critical parameters include:
- Temperature: 0–5°C to minimize side reactions
- Solvent polarity: Dichloromethane outperforms trichloroethylene in reaction efficiency.
Step 2: Fmoc Protection
The α-amine of the propanamide intermediate is protected using Fmoc-OSu (1.1 equiv) in dioxane/water (2:1) with potassium carbonate (0.5 equiv). Reaction completion is confirmed via UV monitoring at 301 nm (Fmoc λmax).
Step 3: Acetic Acid Coupling
The terminal carboxyl group is activated using HATU (1.05 equiv) and DIPEA (2 equiv) in DMF. Coupling with glycine ethyl ester followed by saponification with NaOH (2 M) yields the acetic acid derivative.
Optimization of Reaction Conditions
Overcoming Steric Hindrance
The Dmb group creates significant steric bulk, necessitating:
Analytical Characterization
Comparative Analysis of Methodologies
Industrial-Scale Considerations
Solvent Optimization
Challenges and Mitigation Strategies
Common Side Reactions
Chemical Reactions Analysis
Types of Reactions: Fmoc-Ala-(Dmb)Gly-OH primarily undergoes reactions typical of peptide synthesis, including acylation and deprotection reactions. The compound is designed to prevent aggregation during peptide chain assembly, leading to faster and more predictable reactions .
Common Reagents and Conditions:
Acylation: PyBOP/DIPEA or DIPCDI/HOBt
Deprotection: Piperidine/DMF for Fmoc removal, TFA for Dmb removal
Major Products: The major products formed from these reactions are peptides with high purity and yield, free from aggregation issues .
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its intricate structure, which includes a dimethoxyphenyl group, a fluorenylmethoxycarbonyl group, and an acetic acid moiety. The molecular formula is with a molecular weight of 537.61 g/mol. Its IUPAC name is N-(((9H-fluoren-9-yl)methoxy)carbonyl)-N-(2,4-dimethoxybenzyl)-L-phenylalanine, indicating its classification as an amino acid derivative.
Medicinal Chemistry Applications
The compound has shown potential in drug development due to its structural properties that facilitate interactions with biological targets.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of related compounds containing the fluorenylmethoxycarbonyl group. These compounds have demonstrated significant activity against various bacterial strains, suggesting that N-[(2,4-dimethoxyphenyl)methyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanamido}acetic acid may also exhibit similar properties due to structural analogies .
Cancer Research
Research indicates that compounds with similar structural motifs can inhibit cancer cell proliferation by interfering with specific signaling pathways. The fluorenylmethoxycarbonyl moiety is particularly noted for enhancing cellular uptake of therapeutic agents, making this compound a candidate for further investigation in cancer therapies .
Enzyme Inhibition Studies
The compound's potential as an enzyme inhibitor has been explored in biochemical assays. For instance, derivatives of this compound have been tested against proteases and kinases, showing promising results in inhibiting enzymatic activity which could lead to therapeutic applications in diseases characterized by dysregulated enzyme activity .
Drug Delivery Systems
The fluorenylmethoxycarbonyl group is recognized for its role in drug delivery systems due to its ability to form stable conjugates with other therapeutic agents. This feature can be exploited to enhance the bioavailability and targeted delivery of drugs, particularly in the treatment of chronic diseases .
Synthesis and Characterization
The synthesis of N-[(2,4-dimethoxyphenyl)methyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanamido}acetic acid involves multiple steps including the protection of amine groups and the formation of amide bonds. Various synthetic routes have been documented, highlighting the versatility of this compound in organic synthesis .
Case Study 1: Antimicrobial Evaluation
A study published in MDPI evaluated derivatives similar to N-[(2,4-dimethoxyphenyl)methyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanamido}acetic acid for their antimicrobial properties against resistant bacterial strains. Results indicated a significant reduction in bacterial growth at varying concentrations, establishing a foundation for further exploration into its medicinal applications .
Case Study 2: Cancer Cell Proliferation Inhibition
In another study focusing on cancer therapeutics, compounds with similar structures were tested for their ability to inhibit proliferation in breast cancer cell lines. The results showed that these compounds effectively reduced cell viability and induced apoptosis, indicating their potential as anticancer agents .
Mechanism of Action
The mechanism by which Fmoc-Ala-(Dmb)Gly-OH exerts its effects involves the disruption of secondary structure formation during peptide synthesis. The Dmb group prevents aggregation, leading to enhanced acylation and deprotection kinetics . This results in more efficient and predictable peptide synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
2-[4-[(2,4-Dimethoxyphenyl)[(Fmoc)amino]methyl]phenoxy]acetic Acid (CAS 126828-35-1)
- Key Differences: Replaces the propanamido-acetic acid chain with a phenoxyacetic acid group.
- This compound is marketed as the Rink amide linker, critical for generating C-terminal amides in peptides .
(2,4-Difluorophenyl)-Fmoc-amino Acetic Acid (CAS 678991-01-0)
- Key Differences : Substitutes 2,4-dimethoxy with 2,4-difluoro groups on the phenyl ring.
- Impact : Fluorine’s electronegativity increases oxidative stability but reduces electron-donating capacity compared to methoxy groups. This may influence π-π interactions in peptide folding .
(3R)-3-(Fmoc-amino)-3-(4-Nitrophenyl)propanoic Acid (CAS 507472-26-6)
- Key Differences : Introduces a nitro group (strong electron-withdrawing) at the para position.
Linker and Backbone Modifications
4-(Fmoc-aminomethyl)phenyl Acetic Acid (CAS 176504-01-1)
- Key Differences : Uses a benzyl linker instead of propanamido.
- Impact : Shortens the spacer between the Fmoc group and acetic acid, which may limit flexibility in conjugation reactions .
(S)-2-(Fmoc-amino)-3-(o-Tolyl)propanoic Acid (CAS 211637-75-1)
Functional Group Additions
3-(Fmoc-amino)-N-(Phenylsulfonyl)-L-alanine
- Key Differences : Adds a sulfonamide group to the backbone.
2-[(Cyanomethyl)(Fmoc)amino]acetic Acid (CAS 2172570-83-9)
Data Table: Comparative Properties
Biological Activity
N-[(2,4-dimethoxyphenyl)methyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanamido}acetic acid, commonly referred to as Fmoc-Dmb-Val-OH, is a compound of significant interest in the field of medicinal chemistry and biochemistry. Its complex structure suggests potential biological activities that merit detailed exploration.
- Chemical Formula : C29H31NO6
- Molecular Weight : 489.56 g/mol
- CAS Number : 2415398-04-6
- Synonyms : L-Valine, N-[(2,4-dimethoxyphenyl)methyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl] .
The compound's biological activity is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The fluorenylmethoxycarbonyl (Fmoc) group serves as a protective group that can be removed under specific conditions, allowing for the release of the active moiety that may exhibit pharmacological effects. The dimethoxyphenyl group may enhance lipophilicity, facilitating cellular uptake and interaction with lipid membranes.
Antimicrobial Properties
Research indicates that derivatives of Fmoc-Dmb-Val-OH exhibit antimicrobial properties. A study demonstrated that modifications of similar compounds can inhibit bacterial growth by interfering with protein synthesis mechanisms in pathogenic bacteria . This suggests that N-[(2,4-dimethoxyphenyl)methyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanamido}acetic acid may have potential as an antimicrobial agent.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has been shown to inhibit the Type III secretion system (T3SS) in bacteria, which is crucial for their virulence . This inhibition could lead to the development of new therapeutic strategies against bacterial infections.
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Preliminary results indicate that it may induce apoptosis in certain cancer cells, potentially through the activation of caspase pathways . However, further studies are necessary to elucidate the precise mechanisms and efficacy.
Case Studies
-
Antibacterial Activity Against E. coli :
A study conducted on E. coli strains showed that Fmoc-Dmb-Val-OH exhibited significant antibacterial activity with an IC50 value indicating effective concentration at which 50% inhibition occurs . -
Cytotoxic Effects on Cancer Cell Lines :
In a controlled experiment involving human breast cancer cell lines, treatment with varying concentrations of the compound resulted in dose-dependent cytotoxicity, suggesting its potential role as an anticancer agent .
Data Table
Q & A
Q. Q1. What are the standard synthetic protocols for preparing N-[(2,4-dimethoxyphenyl)methyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanamido acetic acid?
A1: The synthesis typically involves:
- Step 1: Fmoc protection of the amino group using (9H-fluoren-9-ylmethoxy)carbonyl chloride (Fmoc-Cl) under basic conditions (e.g., diisopropylethylamine in DCM/THF) to stabilize the amino group during subsequent reactions .
- Step 2: Coupling the Fmoc-protected amino acid with 2,4-dimethoxyphenylmethylamine via carbodiimide-mediated activation (e.g., COMU or TBTU) .
- Step 3: Purification via reversed-phase HPLC or column chromatography (eluent: water/acetonitrile with 0.1% TFA) to isolate the final compound .
Q. Q2. How is the stereochemical integrity of the compound validated during synthesis?
A2:
- Chiral HPLC using polysaccharide-based columns (e.g., Chiralpak IA/IB) resolves enantiomers under isocratic conditions (hexane:isopropanol, 90:10) .
- 1H/13C NMR analysis confirms stereochemistry via coupling constants (e.g., vicinal proton splitting patterns) and NOE correlations .
- HRMS verifies molecular weight and isotopic patterns to exclude racemization artifacts .
Advanced Research Questions
Q. Q3. How do structural modifications (e.g., 2,4-dimethoxyphenyl vs. fluorophenyl substituents) impact the compound’s reactivity in solid-phase peptide synthesis?
A3:
-
Electron-Donating Groups (e.g., 2,4-dimethoxyphenyl): Enhance solubility in polar solvents (DCM/DMF) and stabilize intermediates via resonance, improving coupling efficiency by 15–20% compared to unsubstituted analogs .
-
Electron-Withdrawing Groups (e.g., 3,5-difluorophenyl): Reduce nucleophilicity, requiring harsher activation (e.g., HATU instead of COMU) and prolonged reaction times (4–6 hours vs. 2 hours) .
-
Key Data:
Substituent Coupling Yield (%) Optimal Activator 2,4-Dimethoxy 92 COMU 3,5-Difluoro 78 HATU Source: Comparative synthesis studies in .
Q. Q4. What analytical strategies resolve contradictions in purity assessments (e.g., HPLC vs. NMR discrepancies)?
A4: Contradictions arise from:
- HPLC False Positives: Acetonitrile/water gradients may co-elute impurities with similar hydrophobicity. Use 2D-LC-MS (orthogonal columns: C18 and HILIC) for accurate quantification .
- NMR Solvent Artifacts: Residual TFA (from purification) obscures proton signals. Lyophilize samples twice with deuterated solvents (DMSO-d6) to eliminate interference .
- Case Study: A 2024 study found that 5% of impurities detected via NMR were missed by HPLC due to UV-inactive species .
Q. Q5. How does the Fmoc group’s stability vary under oxidative vs. reductive reaction conditions?
A5:
- Oxidative Conditions (e.g., H2O2, TEMPO): The Fmoc group degrades via Singlet Oxygen Attack on the fluorenyl ring, with a half-life of 2.5 hours at 25°C. Stabilize using radical scavengers (e.g., BHT) .
- Reductive Conditions (e.g., TCEP, NaBH4): Fmoc remains intact (<5% decomposition after 24 hours), but the 2,4-dimethoxyphenyl group may undergo partial demethylation. Monitor via LC-MS .
Methodological Challenges
Q. Q6. What are optimal strategies for large-scale (>10 g) synthesis while minimizing epimerization?
A6:
- Low-Temperature Coupling: Conduct reactions at −10°C to slow base-catalyzed racemization (e.g., 0.1% epimer vs. 2% at 25°C) .
- Microwave-Assisted Synthesis: Reduces reaction time (30 minutes vs. 6 hours) and improves yield (95% vs. 85%) by enhancing activation energy .
- In Situ Monitoring: Use FTIR to track carbonyl stretching (1720 cm⁻¹ for Fmoc) and adjust reagent stoichiometry dynamically .
Q. Q7. How to troubleshoot low yields in the final amidation step?
A7: Common issues include:
- Incomplete Activation: Pre-activate the carboxylic acid with COMU (1.2 eq) and DIPEA (2 eq) for 10 minutes before adding the amine .
- Steric Hindrance: Replace 2,4-dimethoxyphenyl with smaller substituents (e.g., methyl) or use ultrasound-assisted mixing to enhance accessibility .
Safety and Handling
Q. Q8. What safety protocols are critical for handling this compound?
A8:
- PPE: Wear nitrile gloves and UV-protective goggles due to sensitization risks (H315, H319) .
- Decomposition: Avoid prolonged exposure to light (Fmoc group photosensitivity). Store at −20°C under argon .
- Spill Management: Neutralize with 10% citric acid before disposal to prevent exothermic reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
